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molecular formula C10H11NO4 B173416 Ethyl 4-methyl-3-nitrobenzoate CAS No. 19013-15-1

Ethyl 4-methyl-3-nitrobenzoate

Cat. No. B173416
M. Wt: 209.2 g/mol
InChI Key: FWOACYVHDUBZDT-UHFFFAOYSA-N
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Patent
US07790712B2

Procedure details

4-Methyl-3-nitro-benzoic acid (71 g, 0.39 mol) was dissolved in dry EtOH (600 mL) and dry HCl gas was bubbled into the solution for 5 min. The reaction was heated to 90° C. under N2 for 20 h, then cooled and concentrated to give 4-methyl-3-nitro-benzoic acid ethyl ester as a straw-color liquid (80.0 g, yield 98%).
Quantity
71 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].[CH3:14][CH2:15]O>>[CH2:14]([O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([CH3:1])=[C:3]([N+:11]([O-:13])=[O:12])[CH:4]=1)[CH3:15]

Inputs

Step One
Name
Quantity
71 g
Type
reactant
Smiles
CC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Name
Quantity
600 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dry HCl gas was bubbled into the solution for 5 min
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC(=C(C=C1)C)[N+](=O)[O-])=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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